molecular formula C8H7ClN2 B7877374 3-Chloro-4-methylaminobenzonitrile

3-Chloro-4-methylaminobenzonitrile

Cat. No.: B7877374
M. Wt: 166.61 g/mol
InChI Key: MWVIHOPQURQBCL-UHFFFAOYSA-N
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Description

3-Chloro-4-methylaminobenzonitrile: is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a methylamino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitrile Synthesis: : One common method to synthesize 3-Chloro-4-methylaminobenzonitrile involves the reaction of 3-chlorobenzonitrile with methylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as:

    3-Chlorobenzonitrile+MethylamineThis compound\text{3-Chlorobenzonitrile} + \text{Methylamine} \rightarrow \text{this compound} 3-Chlorobenzonitrile+Methylamine→this compound

  • Amination Reaction: : Another method involves the direct amination of 3-chloro-4-nitrobenzonitrile using methylamine. This reaction requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 3-Chloro-4-methylaminobenzonitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

  • Oxidation and Reduction: : The compound can be oxidized to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 4-methylaminophenol or 4-methylaminobenzylamine.

    Oxidation: Formation of 3-chloro-4-nitrobenzonitrile.

    Reduction: Formation of 3-chloro-4-methylaminobenzylamine.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Chloro-4-methylaminobenzonitrile serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound is investigated for its potential biological activities. It can act as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

Industry

In the materials science field, this compound is used in the production of polymers and resins. It can also be employed as a precursor for dyes and pigments.

Mechanism of Action

The mechanism by which 3-Chloro-4-methylaminobenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-aminobenzonitrile: Similar structure but lacks the methyl group on the amino substituent.

    4-Methylaminobenzonitrile: Similar structure but lacks the chlorine substituent.

    3-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of a methylamino group.

Uniqueness

3-Chloro-4-methylaminobenzonitrile is unique due to the presence of both chlorine and methylamino substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVIHOPQURQBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-4-fluorobenzonitrile (1.0 g), methylamine (16 mL of a 2 M solution in methanol) and diisopropylethylamine was reacted in the microwave at 120° C. for 15 min. The mixture was then partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was washed with brine (30 mL), dried (MgSO4) and reduced in vacuo to give 3-chloro-4-methylamino-benzonitrile. A suspension of 3-chloro-4-methylamino-benzonitrile (900 mg) in 2 M aqueous sodium hydroxide solution (30 mL) was heated at reflux for 3 h. After cooling to room temperature, the solution was acidified with 2 M aqueous hydrochloric acid and the resulting solid collected by filtration and air-dried to give 3-chloro-4-methylamino-benzoic acid. To a solution of 3-chloro-4-methylamino-benzoic acid (860 mg) in DMF (20 mL) was added carbonyl diimidazole (630 mg) and the reaction stirred at room temperature for 1 h. Then, methylamine hydrochloride (262 mg) and triethylamine (1.62 mL) were added and the reaction stirred at room temperature for 16 h. The reaction was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was washed with brine (3×40 mL), dried (MgSO4), reduced in vacuo and purified on silica to give 3-chloro-N-methyl-4-methylamino-benzamide.
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Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-4-fluorobenzonitrile (5.2 g, 33 mmol), THF (55 mL), and 40% methylamine in water (25 mL, 290 mmol) in a sealed tube was heated to 65° C. for 1.5 hours, cooled to room temperature. The organic phase was washed with brine, dried (Na2SO4), filtered, and concentrated. The resulting solid was dried for about 16 hours under high vacuum in the presence of P2O5 to provide 6.3 g (95%) of the desired product. MS (DCI/NH3) m/z 184, 186 (M+H+NH3)+; 1H NMR (DMSO-d6) δ 7.72 (d, 1H), 7.55 (dd, 1H), 6.70 (d, 1H), 6.52 (br q, 1H), 2.80 (d, 3H).
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95%

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